4-bromo-2,3-dihydro-1H-indol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,3-dihydro-1H-indol-7-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The structure of this compound includes a bromine atom at the 4th position and an amine group at the 7th position on the indole ring, making it a valuable compound for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of 4-bromo-2,3-dihydro-1H-indol-7-amine can be achieved through several synthetic routesThis can be done using reagents such as bromine or N-bromosuccinimide (NBS) for bromination, and subsequent amination using ammonia or amine derivatives under suitable conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
4-bromo-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as converting the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-bromo-2,3-dihydro-1H-indol-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2,3-dihydro-1H-indol-7-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exhibiting anticancer or antiviral properties . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
4-bromo-2,3-dihydro-1H-indol-7-amine can be compared with other similar indole derivatives, such as:
4-chloro-2,3-dihydro-1H-indol-7-amine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2,3-dihydro-1H-indol-7-amine: Lacks the halogen atom, making it less reactive in certain substitution reactions.
7-bromo-2,3-dihydro-1H-indol-4-amine: The position of the bromine and amine groups is reversed, leading to different chemical and biological properties.
Properties
Molecular Formula |
C8H9BrN2 |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-bromo-2,3-dihydro-1H-indol-7-amine |
InChI |
InChI=1S/C8H9BrN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4,10H2 |
InChI Key |
JOIUKXPSQXXDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.